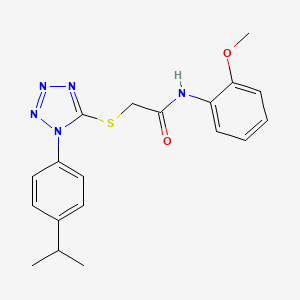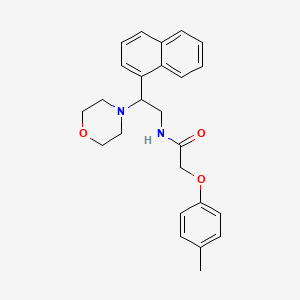![molecular formula C17H12N2O3 B2511486 2-Méthyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850188-30-6](/img/structure/B2511486.png)
2-Méthyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that combines structural elements from pyridine, chromene, and pyrrole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
Potentiel anticancéreux
La recherche suggère que les dérivés de ce composé présentent une activité anticancéreuse prometteuse. Par exemple:
- Inhibition de PI3K/Akt/mTOR: La voie PI3K/Akt/mTOR est cruciale pour la croissance tumorale et l'apoptose. Le développement d'inhibiteurs doubles ciblant cette voie reste une priorité .
Chimie de coordination et matériaux photoactifs
Les dérivés du composé servent d'excellents blocs de construction pour les complexes de coordination et les matériaux photoactifs. Par exemple:
- Photoactivité potentielle: Le 2,2’-H₂dbpt, un précurseur, montre un potentiel prometteur dans la construction de matériaux photoactifs .
Études de cytotoxicité
Certains dérivés présentent une activité cytotoxique contre les lignées cellulaires cancéreuses. Notamment:
Activité antituberculeuse
Dans le domaine des maladies infectieuses:
- Dérivés de l'imidazole: Les composés synthétisés avec des motifs imidazole présentent une activité antituberculeuse .
Protéines énantiosélectives et liaison aux médicaments
La stéréogénicité des carbones de la pyrrolidine a un impact sur les profils biologiques des candidats médicaments. Différents stéréoisomères et orientations spatiales des substituants conduisent à des modes de liaison variables avec les protéines énantiosélectives.
En résumé, “2-Méthyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” présente un immense potentiel dans divers domaines scientifiques. Ses applications s'étendent de la découverte de médicaments à la chimie de coordination, ce qui en fait un sujet d'étude captivant. 🌿🔬
Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, 2021. “A family of Zn(ii)/Cd(ii) halide systems incorporating 5,5’-di(pyridin-2-yl)-2,2’-bipyridine-4,4’-dicarboxylic acid: syntheses, structures, and photoluminescence properties.” CrystEngComm, 2016. “Discovery of 2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-5-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)propionitrile as a Novel PI3K/mTOR Dual Inhibitor for Cancer Treatment.” X-MOL, 2024. “Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics: a review.” RSC Advances, 2015. “Synthesis and therapeutic potential of imidazole containing compounds: a review.” BMC Chemistry, 2020.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, another similar structure, is widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been found to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, as seen in this compound, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It has been suggested that similar compounds could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins .
Action Environment
It is known that the biological profile of drug candidates can be influenced by the different binding modes to enantioselective proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the chromene and pyrrole intermediates, which are then coupled under specific conditions.
-
Step 1: Synthesis of Chromene Intermediate
Reagents: Salicylaldehyde, malononitrile, and a base (e.g., piperidine).
Conditions: Reflux in ethanol.
Reaction: Knoevenagel condensation followed by cyclization.
-
Step 2: Synthesis of Pyrrole Intermediate
Reagents: Pyridine-2-carboxaldehyde, an amine (e.g., aniline), and an acid catalyst.
Conditions: Heating under reflux.
Reaction: Paal-Knorr synthesis.
-
Step 3: Coupling Reaction
Reagents: Chromene intermediate, pyrrole intermediate, and a coupling agent (e.g., EDCI).
Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane).
Reaction: Formation of the final heterocyclic structure.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, targeting the carbonyl groups.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pyrrole-2,3-dione derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Halogenated or sulfonated derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of new pharmaceuticals due to its bioactive structure.
- Investigated for its antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the synthesis of advanced materials, including organic semiconductors and dyes.
Comparaison Avec Des Composés Similaires
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3,9-dione
- 2-Methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Comparison:
- Structural Differences: Variations in the position of the pyridine ring and the substitution pattern on the chromene and pyrrole rings.
- Chemical Reactivity: Differences in reactivity due to the electronic effects of substituents.
- Biological Activity: Unique biological profiles based on structural differences, leading to varying degrees of efficacy and specificity in biological applications.
2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific combination of structural features, which confer unique chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2-methyl-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-19-14(11-7-4-5-9-18-11)13-15(20)10-6-2-3-8-12(10)22-16(13)17(19)21/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLKJCXKTKSHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2511404.png)
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2511406.png)
![1-(4-benzylpiperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2511407.png)
![6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2511409.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2511411.png)
![2-(1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2511412.png)
![8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2511413.png)
![2-(2-FLUOROPHENOXY)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]ACETAMIDE](/img/structure/B2511414.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2511415.png)
![2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2511419.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2511422.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2511426.png)
